molecular formula C36H46N4O4 B12369862 Ezh2-IN-17

Ezh2-IN-17

Katalognummer: B12369862
Molekulargewicht: 598.8 g/mol
InChI-Schlüssel: LCKVOKWMBNUQMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ezh2-IN-17 is a chemical compound known for its role as an inhibitor of enhancer of zeste homolog 2 (EZH2), which is a histone methyltransferase and a catalytic component of polycomb repressive complex 2 (PRC2). This compound is significant in the field of cancer research due to its ability to inhibit the activity of EZH2, which is often overexpressed or mutated in various cancers, leading to the silencing of tumor suppressor genes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of Ezh2-IN-17 involves a multi-step synthetic routeCommon reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. The use of advanced technologies such as continuous flow reactors and automated synthesis platforms can enhance the production efficiency and consistency .

Analyse Chemischer Reaktionen

Types of Reactions

Ezh2-IN-17 undergoes various types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .

Wissenschaftliche Forschungsanwendungen

Ezh2-IN-17 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a tool compound to study the role of EZH2 in gene regulation and epigenetics.

    Biology: Helps in understanding the biological processes regulated by EZH2, including cell proliferation, differentiation, and apoptosis.

    Medicine: Investigated as a potential therapeutic agent for the treatment of cancers that exhibit overexpression or mutation of EZH2.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting EZH2

Wirkmechanismus

Ezh2-IN-17 exerts its effects by inhibiting the enzymatic activity of EZH2. This inhibition prevents the trimethylation of lysine 27 on histone H3 (H3K27me3), a key epigenetic mark associated with gene silencing. By blocking this modification, this compound can reactivate the expression of tumor suppressor genes and inhibit cancer cell proliferation. The molecular targets and pathways involved include the PRC2 complex and various downstream signaling pathways that regulate cell cycle progression, apoptosis, and differentiation .

Vergleich Mit ähnlichen Verbindungen

Ezh2-IN-17 is compared with other similar compounds, such as:

    Tazemetostat: The first EZH2 inhibitor approved by the FDA for the treatment of epithelioid sarcoma.

    GSK126: Another EZH2 inhibitor with moderate antitumor activity.

    CPI-1205: An EZH2 inhibitor investigated in clinical trials for its potential in cancer therapy.

The uniqueness of this compound lies in its specific binding affinity and inhibitory potency against EZH2, making it a valuable tool for both research and therapeutic applications .

Eigenschaften

Molekularformel

C36H46N4O4

Molekulargewicht

598.8 g/mol

IUPAC-Name

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-(1-morpholin-4-yl-2,3-dihydro-1H-inden-5-yl)benzamide

InChI

InChI=1S/C36H46N4O4/c1-5-40(29-10-14-43-15-11-29)34-21-28(26-6-8-30-27(19-26)7-9-33(30)39-12-16-44-17-13-39)20-31(25(34)4)35(41)37-22-32-23(2)18-24(3)38-36(32)42/h6,8,18-21,29,33H,5,7,9-17,22H2,1-4H3,(H,37,41)(H,38,42)

InChI-Schlüssel

LCKVOKWMBNUQMT-UHFFFAOYSA-N

Kanonische SMILES

CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC5=C(C=C4)C(CC5)N6CCOCC6

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.